molecular formula C19H26N6O B13867124 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide

4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide

Cat. No.: B13867124
M. Wt: 354.4 g/mol
InChI Key: GPOQKVUJOPWFGH-UHFFFAOYSA-N
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Description

4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the cyclobutylamino group: This step involves the reaction of the pyrimidine core with cyclobutylamine.

    Attachment of the diethylaminoanilino group: This is done by reacting the intermediate with 4-(diethylamino)aniline under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes .

Mechanism of Action

The mechanism of action of 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide include other pyrimidine derivatives with different substituents. These compounds share a common pyrimidine core but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H26N6O/c1-3-25(4-2)15-10-8-14(9-11-15)23-19-21-12-16(17(20)26)18(24-19)22-13-6-5-7-13/h8-13H,3-7H2,1-2H3,(H2,20,26)(H2,21,22,23,24)

InChI Key

GPOQKVUJOPWFGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N

Origin of Product

United States

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